molecular formula C18H19N3O B12803699 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)- CAS No. 143707-84-0

2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-

Cat. No.: B12803699
CAS No.: 143707-84-0
M. Wt: 293.4 g/mol
InChI Key: JEQNAXQJYIENGQ-UHFFFAOYSA-N
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Description

“2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” typically involves multi-step organic reactions. The starting materials may include ethyl and methyl substituted pyridinones, which undergo various chemical transformations such as alkylation, amination, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, the compound could be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules may provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-pyridylmethyl)amino)-
  • 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-benzylmethyl)amino)-

Uniqueness

The uniqueness of “2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-quinolinylmethyl)amino)-” lies in its specific substitution pattern and the presence of the quinolinylmethyl group. This structural feature may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

143707-84-0

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

5-ethyl-6-methyl-3-(quinolin-2-ylmethylamino)-1H-pyridin-2-one

InChI

InChI=1S/C18H19N3O/c1-3-13-10-17(18(22)20-12(13)2)19-11-15-9-8-14-6-4-5-7-16(14)21-15/h4-10,19H,3,11H2,1-2H3,(H,20,22)

InChI Key

JEQNAXQJYIENGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3C=C2)C

Origin of Product

United States

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